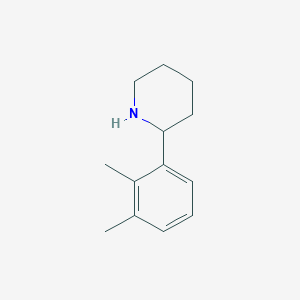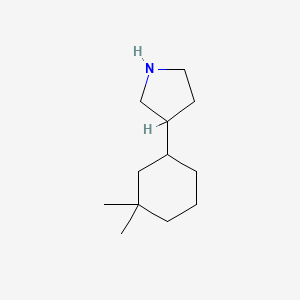
3-(3,3-Dimethylcyclohexyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylcyclohexyl)pyrrolidine is an organic compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . This compound features a pyrrolidine ring substituted with a 3,3-dimethylcyclohexyl group, making it a unique structure in the realm of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient formation of five-membered cyclic amines, including pyrrolidines, in good to excellent yields. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . This reaction provides pyrrolidines in very good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of stable and inexpensive catalysts, such as cerium and nickel, enables the selective C(sp3)-H alkylation and arylation of amides and thioethers . This method is attractive for industrial applications due to its operational simplicity and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylcyclohexyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3-Dimethylcyclohexyl)pyrrolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . The steric and electronic properties of the 3,3-dimethylcyclohexyl group further enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolizine: Contains a fused bicyclic structure with a pyrrolidine ring.
Pyrrolidine-2-one: Features a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
Uniqueness
3-(3,3-Dimethylcyclohexyl)pyrrolidine is unique due to the presence of the 3,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a scaffold for the design of novel bioactive compounds with improved pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-(3,3-dimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C12H23N/c1-12(2)6-3-4-10(8-12)11-5-7-13-9-11/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
QKDHXNQHGOKFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C2CCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
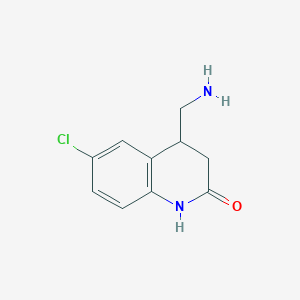
![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)
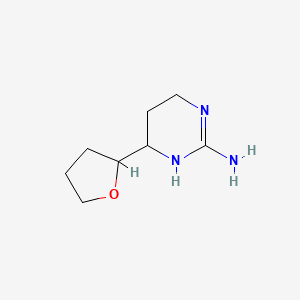

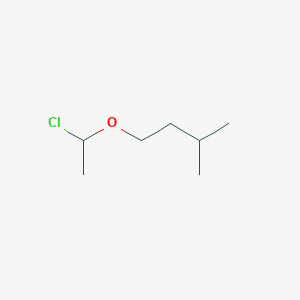
![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)

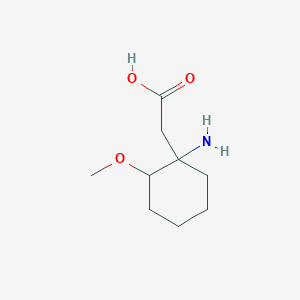
![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)
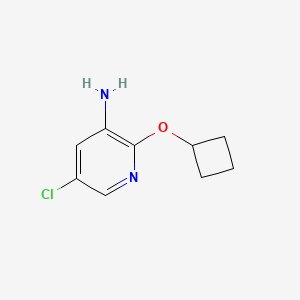
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)
